Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18023052
Molecular Formula: C17H22F3NO3
Molecular Weight: 345.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22F3NO3 |
|---|---|
| Molecular Weight | 345.36 g/mol |
| IUPAC Name | tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-10-8-16(23,9-11-21)12-4-6-13(7-5-12)17(18,19)20/h4-7,23H,8-11H2,1-3H3 |
| Standard InChI Key | AIJQBHZTPPIASA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) group and a 4-(trifluoromethyl)phenyl moiety. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group for the secondary amine, enhancing stability during synthetic transformations . Key structural attributes include:
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Piperidine Core: A six-membered saturated ring with nitrogen at position 1.
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4-Substituents: Hydroxyl and 4-(trifluoromethyl)phenyl groups in a geminal configuration, creating steric and electronic effects that influence reactivity .
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Boc Group: A bulky tert-butoxycarbonyl group that prevents undesired side reactions at the nitrogen atom .
The SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)O) and InChIKey (AIJQBHZTPPIASA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Physicochemical Characteristics
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LogP: Estimated at ~3.9, indicating moderate lipophilicity due to the trifluoromethyl group .
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Hydrogen Bonding: Three hydrogen bond acceptors (carbonyl oxygen, hydroxyl, and trifluoromethyl) and one donor (hydroxyl) .
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Rotatable Bonds: Limited to one (the ester group), contributing to conformational rigidity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multi-step sequences:
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Piperidine Ring Formation: Cyclization of appropriate precursors, such as 4-piperidone derivatives, under reductive amination conditions .
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Introduction of the 4-(Trifluoromethyl)phenyl Group: Nucleophilic addition of a Grignard or organolithium reagent to 4-piperidone, followed by oxidation or quenching to install the aryl moiety .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the amine .
A representative synthesis route is outlined below:
Industrial-Scale Production
Industrial methods emphasize scalability and cost-efficiency:
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Continuous Flow Reactors: Enhance heat and mass transfer for exothermic Grignard reactions.
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Catalytic Asymmetric Synthesis: Enantioselective routes using chiral catalysts to access stereochemically pure intermediates .
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Purity Control: Chromatography or recrystallization achieves ≥95% purity, as specified by suppliers like AOBChem .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s Boc-protected amine and fluorinated aryl group make it valuable for constructing pharmacophores:
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Neurological Agents: Piperidine derivatives are prevalent in serotonin and dopamine receptor modulators .
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Anticancer Candidates: The trifluoromethyl group enhances metabolic stability and membrane permeability .
Case Study: Kinase Inhibitors
In a 2023 study, analogs of this compound demonstrated inhibitory activity against protein kinases involved in cancer proliferation (IC₅₀ = 0.2–5 µM) . Modifications to the piperidine scaffold improved selectivity over off-target enzymes .
Comparative Analysis with Structural Analogs
The para-substituted trifluoromethyl group in the target compound enhances electronic withdrawal compared to ortho-substituted or trifluoromethoxy variants, influencing binding affinity .
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